molecular formula C23H21Cl2N3O3S B2979326 2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 866038-57-5

2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2979326
CAS No.: 866038-57-5
M. Wt: 490.4
InChI Key: XIFYOYNGKSQHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a benzimidazole core substituted with a 3-methoxybenzyl group and methyl groups at positions 5 and 4. Its synthesis likely involves coupling of the benzimidazole intermediate with 2,4-dichlorobenzenesulfonyl chloride, analogous to methods described for related sulfonamides in the literature (see for coupling strategies).

Properties

IUPAC Name

2,4-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O3S/c1-14-9-20-23(26-13-28(20)12-16-5-4-6-18(10-16)31-3)22(15(14)2)27-32(29,30)21-8-7-17(24)11-19(21)25/h4-11,13,27H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFYOYNGKSQHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the 3-methoxybenzyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzimidazole ring, the sulfonamide group, or the aromatic systems. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Potential Functional Implications Reference
Target Compound : 2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 3-Methoxybenzyl, 5,6-dimethyl benzimidazole, 2,4-dichlorophenyl sulfonamide Enhanced lipophilicity (due to methoxy and methyl groups); dichloro substitution may improve target binding affinity. Inferred
4-Chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 3-Methylbenzyl (vs. 3-methoxybenzyl); single chloro substituent on sulfonamide Reduced electron-withdrawing effects (no methoxy group); lower steric hindrance may alter target selectivity.
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Pyrazole core (vs. benzimidazole); trifluoromethylbenzyl substituent Increased metabolic stability (trifluoromethyl group); pyrazole may reduce π-π stacking interactions.
Example 53 (Patent) : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromene-pyrazolopyrimidine hybrid; fluorinated substituents Broader kinase inhibition profile (fluorine enhances binding to ATP pockets); increased solubility due to amide.

Key Findings from Comparative Analysis :

Core Heterocycle Influence :

  • The benzimidazole core in the target compound provides a rigid, planar structure conducive to π-π interactions with aromatic residues in enzyme active sites, unlike pyrazole or pyrimidine-based analogs ().
  • The 5,6-dimethyl substitution on benzimidazole may enhance metabolic stability by sterically blocking oxidative degradation .

2,4-Dichlorophenyl on the sulfonamide increases electrophilicity, favoring interactions with nucleophilic residues (e.g., histidine in carbonic anhydrases) .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in and , whereas fluorinated analogs () require more complex Pd-catalyzed cross-coupling steps.

Biological Activity

2,4-Dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapeutics and enzyme inhibition. This article delves into its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole core, which is known for its diverse pharmacological properties. Its molecular formula is C19H20Cl2N4O2SC_{19}H_{20}Cl_2N_4O_2S with a molecular weight of approximately 431.36 g/mol. The presence of the dichloro and methoxy groups contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The specific mechanism involves:

  • Inhibition of Protein Kinases : Compounds similar to this one have shown to inhibit kinases that are crucial for tumor growth.
  • Topoisomerase Inhibition : The benzimidazole moiety is known to interfere with DNA replication by inhibiting topoisomerases, leading to apoptosis in cancer cells.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving related compounds:

Activity IC50 (µM) Target Reference
FGFR1 Inhibition< 0.1Fibroblast Growth Factor Receptor
Topoisomerase I Inhibition14.1Topoisomerase I
Cytotoxicity (K562 Cells)2.68K562 Leukemia Cells
Antiproliferative Activity25.3KG1 Cell Lines

Case Studies

  • Anticancer Activity : A study demonstrated that similar benzimidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and leukemia cancers. The mechanism was primarily through apoptosis induction via topoisomerase inhibition.
  • Enzymatic Inhibition : Research highlighted the compound's ability to inhibit FGFR1 with an IC50 value less than 0.1 µM, showcasing its potential as a therapeutic agent in targeting specific cancers characterized by FGFR mutations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. For example, benzimidazole derivatives are synthesized via condensation of substituted aldehydes with amines under reflux conditions in ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours at 80°C) . Purification often employs vacuum evaporation and filtration, while column chromatography may resolve isomeric byproducts . Key intermediates, such as sulfonamide moieties, are introduced via sulfonyl chloride reactions in the presence of triethylamine to control pH and reaction efficiency .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer : Structural elucidation relies on 1H NMR^1 \text{H NMR} for proton environment analysis and X-ray diffraction for crystallographic confirmation. For example, 1H NMR^1 \text{H NMR} can distinguish between regioisomers (e.g., 5- vs. 6-chloro substitution on benzimidazole), while X-ray diffraction resolves spatial arrangements of the 3-methoxybenzyl and sulfonamide groups . Software tools like APEX2 and SAINT are critical for refining crystallographic data .

Q. How is initial biological activity assessed for this compound?

  • Methodological Answer : Preliminary bioactivity screening involves in vitro assays targeting antimicrobial or enzyme inhibition. For sulfonamide derivatives, standard protocols include:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Enzyme inhibition : Fluorometric or colorimetric assays for kinases or hydrolases, using ATP/NADH depletion as activity indicators .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing isomeric byproducts of this compound?

  • Methodological Answer : Isomer ratios (e.g., 0.759:0.241 for 5- vs. 6-chloro derivatives) are influenced by steric and electronic factors. Optimization strategies include:

  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at less hindered positions .
  • Catalyst screening : Triethylamine vs. DMAP to modulate reaction kinetics and selectivity .
  • Chromatographic separation : Reverse-phase HPLC with C18 columns to isolate isomers .

Q. How to resolve contradictions between computational predictions and experimental structural data?

  • Methodological Answer : Discrepancies (e.g., bond angles in DFT vs. X-ray data) require iterative validation:

  • Computational refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model electron density .
  • Experimental cross-validation : Use 13C NMR^{13} \text{C NMR} chemical shifts to validate predicted tautomeric forms .
  • Theoretical frameworks : Link discrepancies to intermolecular interactions (e.g., crystal packing forces) not modeled in simulations .

Q. How to integrate this compound’s biological activity into a broader pharmacological or biochemical theory?

  • Methodological Answer : Align findings with established mechanisms, such as:

  • Structure-Activity Relationships (SAR) : Compare sulfonamide substituents (e.g., 2,4-dichloro vs. 3-methoxy groups) to known kinase inhibitors .
  • Therapeutic hypotheses : Test against disease models (e.g., cancer cell lines) guided by benzimidazole scaffolds’ known roles in apoptosis .
  • Pathway analysis : Use transcriptomics/proteomics to identify downstream targets (e.g., MAPK/ERK pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.